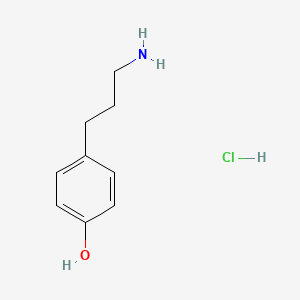

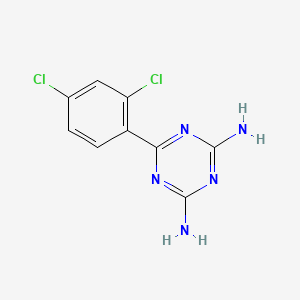

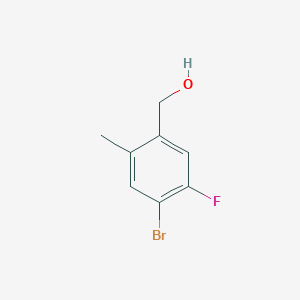

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties can also be included .Wissenschaftliche Forschungsanwendungen

Anti-Plasmodial Activity

A series of compounds, including derivatives of 6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, have been designed and synthesized for antiplasmodial activity. These compounds demonstrated significant in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. They were found to be non-toxic to mammalian cells at therapeutic concentrations and acted as inhibitors of parasitic DHFR in biochemical enzyme assays (Lourens et al., 2016).

Supramolecular Chemistry Applications

A study exploring the microwave-assisted synthesis of pyrazolyl bistriazines, including derivatives of 6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, revealed potential applications in supramolecular chemistry. These compounds have been indicated for use in hydrogen bonding and complexation with metals, with a particular focus on creating extended supramolecular polymers with interesting fluorescence properties (Moral et al., 2010).

Synthesis Methodology

A new method for synthesizing 6, N2-diaryl-1,3,5-triazine-2,4-diamines, including the 6-(2,4-dichlorophenyl) variant, was developed using microwave irradiation. This process involved a three-component condensation and Dimroth rearrangement, resulting in a library of compounds screened for anticancer properties (Junaid et al., 2019).

Metal Chelation and Hydrogen-Bonded Crystals

Compounds structurally similar to 6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine were studied for their ability to chelate metals, particularly Ag(I), to create metallotectons. These compounds were designed to engage in hydrogen bonding and coordinative interactions to form predictable structures (Duong et al., 2011).

Mitochondria-Targeted Anticancer Agents

Cyclometalated iridium(III) complexes, incorporating a variant of 6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine, were synthesized and characterized for their ability to target mitochondria and induce apoptosis in cancer cell lines. These complexes showed specificity and high selectivity for cancer cells over normal cells (Xiong et al., 2016).

Soil Applied Herbicide Dissipation

The dissipation kinetics of soil-applied herbicides, including triazine derivatives, were studied in different environmental conditions. This research is crucial for understanding the environmental impact and agronomic implications of these compounds (Baer & Calvet, 1999).

Wirkmechanismus

Target of Action

Similar compounds have been found to target proteins like dipeptidyl peptidase 4 . This protein plays a significant role in glucose metabolism, making it a potential target for diabetes treatment .

Mode of Action

It’s suggested that similar compounds may act on the active site of their target proteins, establishing a stable complex with the target .

Biochemical Pathways

cruzi: Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . These proteins are involved in various biological processes, including protein degradation, redox homeostasis, glycolysis, and sterol biosynthesis, respectively .

Pharmacokinetics

Similar compounds have been found to present an alignment between permeability and hepatic clearance, although they present low metabolic stability . This suggests that the compound might be readily absorbed and distributed in the body, but may be rapidly metabolized and eliminated, potentially affecting its bioavailability.

Result of Action

Similar compounds have been found to inhibit parasite proliferation in in vitro assays against infected cell cultures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and reactivity . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHJLAYFGXSOBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511482 | |

| Record name | 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

CAS RN |

57381-46-1 | |

| Record name | 6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)